Cas no 861841-90-9 (1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone)
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
- 1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone
- 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone
- Ethanone, 1-[3-amino-2-hydroxy-5-(phenylmethoxy)phenyl]-
- 1-[3-Amino-2-hydroxy-5-(phenylmethoxy)phenyl]ethanone (ACI)
- 1-(3-Amino-5-benzyloxy-2-hydroxyphenyl)ethanone
- SCHEMBL561095
- VHNDAASEYRABBJ-UHFFFAOYSA-N
- 861841-90-9
- 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)-ethanone
- 1-[3-AMINO-5-(BENZYLOXY)-2-HYDROXYPHENYL]ETHANONE
- 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
- DTXSID10610518
- CS-0456430
- 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethan-1-one
- DB-328480
- AC-31675
-
- Inchi: 1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
- InChI Key: VHNDAASEYRABBJ-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(O)=C(N)C=C(OCC2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 257.10519334g/mol
- Monoisotopic Mass: 257.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 72.6Ų
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Security Information
- Storage Condition:Sealed in dry,2-8°C
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117683-1g |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 1g |
$562.00 | 2023-08-31 | |
| Aaron | AR008FUN-100mg |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 100mg |
$115.00 | 2025-02-12 | |
| Aaron | AR008FUN-250mg |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 250mg |
$195.00 | 2025-02-12 | |
| Aaron | AR008FUN-1g |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 1g |
$527.00 | 2025-02-12 | |
| 1PlusChem | 1P008FMB-100mg |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 100mg |
$117.00 | 2024-04-21 | |
| 1PlusChem | 1P008FMB-250mg |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 250mg |
$196.00 | 2024-04-21 | |
| 1PlusChem | 1P008FMB-1g |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 1g |
$509.00 | 2024-04-21 | |
| A2B Chem LLC | AD92691-100mg |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 100mg |
$88.00 | 2024-04-19 | |
| A2B Chem LLC | AD92691-250mg |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 250mg |
$148.00 | 2024-04-19 | |
| A2B Chem LLC | AD92691-1g |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |
861841-90-9 | 95% | 1g |
$400.00 | 2024-04-19 |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Suppliers
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone: A Comprehensive Overview
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, also known by its CAS number 861841-90-9, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.
The molecular structure of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone consists of a phenyl ring substituted with three distinct functional groups: an amino group (-NH₂), a benzyloxy group (-OCH₂C₆H₅), and a hydroxyl group (-OH). The ethanone group (C=O) is attached to the phenyl ring at the 1-position, creating a ketone functional group. This combination of functional groups makes the compound highly versatile, enabling it to participate in various chemical reactions and interactions.
Recent studies have highlighted the potential of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone as a precursor for synthesizing bioactive molecules. Its ability to undergo nucleophilic substitution, oxidation, and condensation reactions makes it an ideal candidate for exploring new drug leads. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents by modifying its substituents to enhance bioavailability and efficacy.
In terms of pharmacological activity, 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone has shown promising results in preclinical models. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. Additionally, its hydroxyl and amino groups contribute to its ability to act as a radical scavenger, making it a potential candidate for antioxidant therapies.
The synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent functionalization of the phenolic ring. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and improving yield.
Beyond its pharmacological applications, CAS No 861841-90-9 has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for industrial chemical processes. Researchers are currently exploring its potential as a ligand in homogeneous catalysis, particularly in asymmetric synthesis reactions.
In conclusion, 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, with its unique chemical structure and diverse functional groups, represents a valuable compound in contemporary chemical research. Its applications span from drug discovery to materials science, with ongoing studies continuing to uncover new avenues for its utilization. As research progresses, this compound is poised to make significant contributions to both academic and industrial advancements.
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